N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
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Overview
Description
N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the difluorophenyl intermediate, followed by the introduction of the pyrrole ring through a series of coupling reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the difluorophenyl ring.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide shares structural similarities with other difluorophenyl and pyrrole-containing compounds.
- Examples include N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]acetamide and N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]butanediamide.
Uniqueness
The uniqueness of N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-12-5-4-10(17)9-11(12)18/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIWQSKGNWQSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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